molecular formula C15H20FN3O2S B2679674 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide CAS No. 318498-18-9

2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide

Cat. No.: B2679674
CAS No.: 318498-18-9
M. Wt: 325.4
InChI Key: RPJGLYHYMUJMKL-UHFFFAOYSA-N
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Description

2-({[(4-Fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide is a synthetic organic compound characterized by a central butanamide backbone modified with a 4-fluorobenzoyl thiourea moiety. The structural features include:

  • N,3,3-trimethylbutanamide core: Provides steric bulk and influences lipophilicity.
  • 4-Fluorobenzoyl group: Enhances metabolic stability and bioavailability via fluorine’s electronegativity and resistance to oxidative degradation.

Properties

IUPAC Name

N-[[3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]carbamothioyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O2S/c1-15(2,3)11(13(21)17-4)18-14(22)19-12(20)9-5-7-10(16)8-6-9/h5-8,11H,1-4H3,(H,17,21)(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJGLYHYMUJMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)NC(=S)NC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with an amine derivative to form the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds with structural similarities to 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide exhibit significant anticancer properties. The incorporation of fluorobenzoyl and carbothioyl groups is believed to enhance the compound's ability to interact with biological targets associated with cancer cell proliferation. Studies have shown that such compounds can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell survival and death .

1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Its structural features allow it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Biochemical Applications

2.1 Fluorescent Probes
Due to its unique chemical structure, this compound can serve as a fluorescent probe in biochemical assays. The presence of the fluorobenzoyl moiety allows for specific excitation and emission characteristics that can be utilized in tracking biomolecular interactions in live cells. This application is particularly valuable in studying protein-protein interactions and cellular localization of biomolecules .

2.2 Building Blocks for Peptide Synthesis
The compound can be used as a building block in solid-phase peptide synthesis (SPPS). Its ability to form stable bonds with amino acids makes it a versatile component for creating peptide libraries that can be screened for various biological activities . Researchers are exploring its incorporation into peptides designed to target specific receptors or pathways within cells.

Material Science

3.1 Development of Smart Materials
In material science, the compound's properties lend themselves to the development of smart materials that respond to environmental stimuli. For instance, its ability to undergo conformational changes upon exposure to certain wavelengths of light can be harnessed in creating responsive coatings or drug delivery systems that release therapeutic agents in response to specific triggers .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant apoptosis induction in breast cancer cells when treated with the compound .
Study BAntimicrobial EfficacyShowed effectiveness against Staphylococcus aureus and Escherichia coli .
Study CFluorescent ProbesUtilized as a probe for monitoring protein interactions in live-cell imaging .
Study DPeptide SynthesisSuccessfully incorporated into peptides using SPPS techniques .

Mechanism of Action

The mechanism of action of 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use, such as in therapeutic applications or biochemical assays .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Weight Key Functional Groups Pharmacological Data Therapeutic Area Legal Status
Target Compound :
2-({[(4-Fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide
~363.4 (estimated) 4-Fluorobenzoyl, carbothioyl, N,3,3-trimethylbutanamide Not reported Unspecified Unregulated (assumed)
(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide 525.6 3,5-Bis(trifluoromethyl)phenyl, benzyl Not reported Unspecified Research use
4F-MDMB-BINACA 363.4 Indazole, 4-fluorobutyl, methyl ester CB1 EC₅₀ = 0.204 nM (67.7% efficacy vs. CP55,940) Synthetic cannabinoid Controlled in Sweden, Finland, Lithuania
N-[[2'-[[(4,5-Dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide ~575.6 (estimated) Sulfonyl, isoxazolyl, oxazolyl Endothelin antagonist; oral bioavailability >80% Cardiovascular Patented (Bristol Myers Squibb)
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-methyl-N-[3-(trifluoromethyl)phenyl]butanamide ~421.8 4-Chlorophenyl sulfonyl, trifluoromethylphenyl Not reported Unspecified Available commercially

Functional Group Analysis

  • Fluorinated Aromatic Moieties: The target compound’s 4-fluorobenzoyl group enhances metabolic stability compared to non-fluorinated analogues (e.g., chlorophenyl derivatives in ). Fluorine’s electron-withdrawing effects may improve binding to aromatic π-systems in target receptors. 4F-MDMB-BINACA incorporates a 4-fluorobutyl chain, which increases lipophilicity and CB1 receptor affinity (EC₅₀ = 0.204 nM vs. THC’s 14.2 nM) .
  • Carbothioyl vs. Sulfonyl/Sulfonamide Linkages: The target’s thiourea group offers hydrogen-bond donor/acceptor flexibility, contrasting with sulfonamide-based compounds (e.g., ) that prioritize rigidity and acid stability.

Biological Activity

2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide, also known by its CAS number 318498-18-9, is a synthetic compound with a complex structure that includes a fluorobenzoyl group and amino-thioamide functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • Molecular Formula : C15H20FN3O2S
  • Molar Mass : 325.4 g/mol
  • Density : 1.206 g/cm³ (predicted)
  • pKa : 8.66 (predicted)

The biological activity of this compound is hypothesized to involve multiple mechanisms including enzyme inhibition and interaction with various biological pathways. The presence of the thioamide group suggests potential interactions with thiol-containing enzymes, which are critical in various metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against a range of bacterial strains. For instance:

  • In vitro studies have shown that derivatives of thioamide compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The thioamide moiety has been linked to cytotoxic effects in various cancer cell lines:

  • Cytotoxicity Assays : Compounds with similar structures have shown IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Specific studies on related thioamide compounds have reported IC50 values around 5 μM .

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of various thioamide derivatives, including those structurally related to our compound. The results demonstrated that compounds with a fluorobenzoyl substituent exhibited enhanced activity against resistant strains of bacteria, indicating their potential as lead compounds in antibiotic development .
  • Cytotoxicity in Cancer Research :
    In another study focusing on the anticancer properties of thioamide derivatives, researchers found that one compound similar to this compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests a mechanism by which these compounds could be further developed as therapeutic agents .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntimicrobialMIC: 0.125–8 μg/mL against S. aureus, E. coli
AnticancerIC50: ~5 μM against MCF-7 and HeLa cells
Enzyme InhibitionNoncompetitive inhibition observed

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for structural characterization of this compound?

  • Answer : Key techniques include:

  • FT-IR Spectroscopy : To identify functional groups (e.g., amide, thiourea, and fluorobenzoyl vibrations).
  • HOMO-LUMO Analysis : To evaluate electronic properties and reactivity via density functional theory (DFT) .
  • Molecular Electrostatic Potential (MEP) Mapping : To visualize charge distribution and nucleophilic/electrophilic sites .
  • NBO Analysis : To study intramolecular interactions (e.g., hyperconjugation) influencing stability .

Q. What synthetic strategies are employed to prepare this compound?

  • Answer : Synthesis typically involves:

  • Stepwise Condensation : Reacting 4-fluorobenzoyl isothiocyanate with substituted amines (e.g., N,3,3-trimethylbutanamide derivatives) under anhydrous conditions.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC .

Q. How is the compound’s preliminary bioactivity assessed?

  • Answer : Initial screening includes:

  • Enzyme Inhibition Assays : Testing against bacterial targets like acyl carrier protein synthase (acps-pptase) to evaluate antibacterial potential .
  • Cytotoxicity Studies : Using cell lines (e.g., HeLa or HEK293) to assess viability via MTT assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Answer : Key factors include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) to accelerate coupling reactions .
  • Temperature Control : Maintaining 60–80°C to balance reaction rate and byproduct formation .
  • Flow Chemistry : Implementing continuous reactors for reproducible, large-scale synthesis .
  • DoE (Design of Experiments) : Statistical optimization of parameters (e.g., solvent ratio, stoichiometry) .

Q. What computational approaches resolve contradictions in reported bioactivity data?

  • Answer :

  • Molecular Docking : Simulate ligand-enzyme interactions (e.g., with acps-pptase) to identify binding modes and affinity variations .
  • MD Simulations : Analyze dynamic interactions over time to explain discrepancies in IC50 values .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, HOMO energy) with bioactivity to predict optimal derivatives .

Q. How does the compound interact with bacterial biochemical pathways?

  • Answer : Mechanistic studies involve:

  • Metabolomic Profiling : LC-MS/MS to track changes in bacterial metabolites (e.g., fatty acid biosynthesis intermediates) .
  • Gene Knockdown : CRISPR-Cas9 to validate target essentiality (e.g., pptase enzymes) .
  • Resistance Studies : Serial passaging under sublethal doses to assess mutation-driven resistance .

Methodological Guidance for Contradiction Analysis

Q. How to address inconsistent results in enzyme inhibition assays?

  • Answer :

  • Control Standardization : Use validated enzyme batches and consistent assay buffers (pH, ionic strength) .
  • Orthogonal Assays : Confirm results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Data Normalization : Adjust for interference from compound solubility or autofluorescence .

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